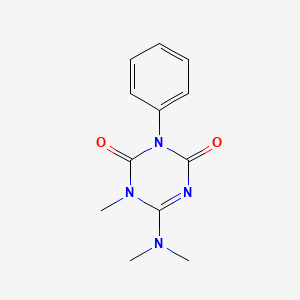
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles that are widely studied due to their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the trimerization of nitrile and cyanide compounds. One common method is the thermal rearrangement of 2-azidocyclopropenes . Another approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale trimerization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for efficient production .
化学反应分析
Types of Reactions
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Hydrolysis: It can be hydrolyzed to form cyanuric acid when heated with water.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and phenols, which react with the triazine ring under mild conditions.
Hydrolysis: Water and heat are typically used to hydrolyze the compound to cyanuric acid.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazines with various functional groups depending on the nucleophile used.
Hydrolysis: The major product is cyanuric acid.
科学研究应用
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent
Materials Science: Used in the synthesis of polymers and resins due to its ability to form stable structures.
Agriculture: Employed in the development of herbicides and pesticides.
作用机制
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, it interferes with DNA replication and cell division, thereby inhibiting tumor growth .
相似化合物的比较
Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Uniqueness
6-(Dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific dimethylamino and phenyl substitutions, which confer distinct chemical properties and reactivity compared to other triazines .
属性
CAS 编号 |
51235-60-0 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC 名称 |
6-(dimethylamino)-1-methyl-3-phenyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H14N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
XMUZVLKDWQKLHH-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=O)N(C1=O)C2=CC=CC=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
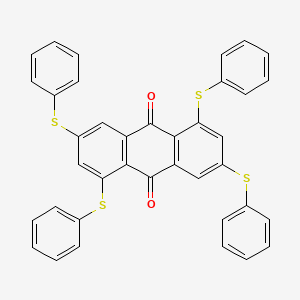
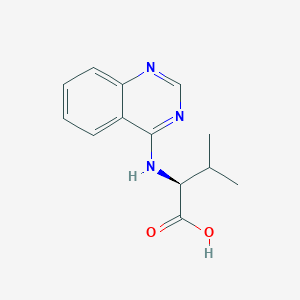

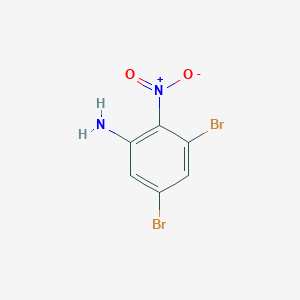

![Ethyl 5'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13142936.png)
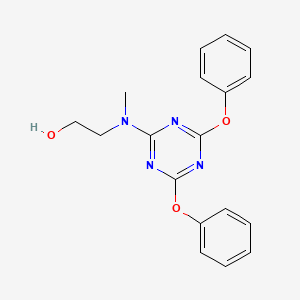
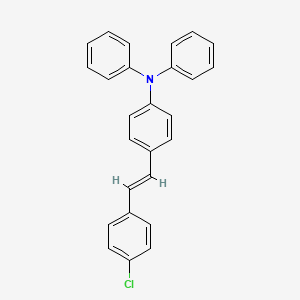
![6-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13142950.png)
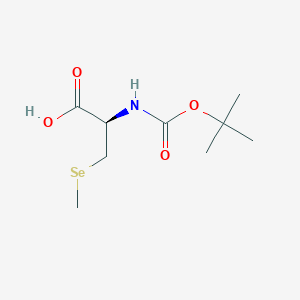
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
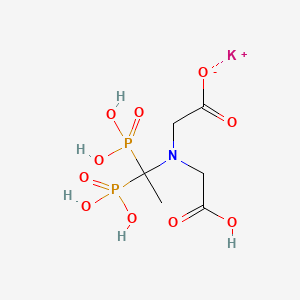
![3,6,9-Triazaspiro[5.5]undecan-6-ium](/img/structure/B13142981.png)
